Methyl 3-amino-4-(phenylsulfonyl)thiophene-2-carboxylate
Overview
Description
- The amino group is then sulfonylated using phenylsulfonyl chloride in the presence of a base like pyridine.
Esterification:
- The carboxylic acid group is esterified using methanol and a catalytic amount of sulfuric acid to form the methyl ester.
Industrial Production Methods: Industrial production of this compound would likely involve similar steps but optimized for large-scale synthesis. This includes the use of continuous flow reactors for better control over reaction conditions, higher yields, and reduced reaction times.
Mechanism of Action
Target of Action
Thiophene derivatives, which this compound is a part of, have been known to exhibit a variety of biological effects, suggesting a wide range of potential targets .
Mode of Action
It’s known that thiophene derivatives can interact with their targets in a variety of ways, often leading to changes in cellular processes .
Biochemical Pathways
Given the broad range of biological activities associated with thiophene derivatives, it’s likely that multiple pathways could be affected .
Pharmacokinetics
Its physical and chemical properties such as its molecular weight (29735), boiling point (4283±550 °C), and density (1517±006 g/cm3) suggest that it may have certain bioavailability characteristics .
Result of Action
Thiophene derivatives have been associated with a variety of pharmacological properties, suggesting that this compound could have multiple effects at the molecular and cellular level .
Action Environment
Environmental factors can influence the action, efficacy, and stability of Methyl 3-amino-4-(phenylsulfonyl)thiophene-2-carboxylate. Factors such as temperature, pH, and the presence of other molecules can affect how this compound interacts with its targets and its overall stability .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Methyl 3-amino-4-(phenylsulfonyl)thiophene-2-carboxylate typically involves multi-step organic reactions. One common method starts with the thiophene ring formation, followed by functional group modifications. Here is a general synthetic route:
-
Formation of Thiophene Ring:
- Starting with a suitable precursor like 2-bromo-3-nitrothiophene.
- The nitro group is reduced to an amino group using a reducing agent such as tin(II) chloride in hydrochloric acid.
Chemical Reactions Analysis
Types of Reactions: Methyl 3-amino-4-(phenylsulfonyl)thiophene-2-carboxylate can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid, leading to sulfoxides or sulfones.
Reduction: The nitro group (if present in intermediates) can be reduced to an amino group using reducing agents like tin(II) chloride.
Substitution: The amino group can participate in nucleophilic substitution reactions, forming amides or other derivatives.
Ester Hydrolysis: The ester group can be hydrolyzed to the corresponding carboxylic acid using acidic or basic conditions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Tin(II) chloride, iron powder in acetic acid.
Substitution: Phenylsulfonyl chloride, pyridine.
Hydrolysis: Sodium hydroxide (basic hydrolysis), hydrochloric acid (acidic hydrolysis).
Major Products:
Oxidation: Sulfoxides, sulfones.
Reduction: Amino derivatives.
Substitution: Amides, sulfonamides.
Hydrolysis: Carboxylic acids.
Scientific Research Applications
Methyl 3-amino-4-(phenylsulfonyl)thiophene-2-carboxylate has diverse applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules, particularly in the development of heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule, including antimicrobial and anticancer properties.
Medicine: Explored for its role in drug development, particularly in designing molecules that can interact with specific biological targets.
Industry: Utilized in the production of dyes, pigments, and other materials requiring stable aromatic compounds.
Comparison with Similar Compounds
Methyl 3-amino-2-thiophenecarboxylate: Lacks the phenylsulfonyl group, making it less versatile in certain reactions.
Methyl 3-amino-4-(methylsulfonyl)thiophene-2-carboxylate: Similar structure but with a methylsulfonyl group instead of phenylsulfonyl, affecting its reactivity and applications.
Uniqueness: Methyl 3-amino-4-(phenylsulfonyl)thiophene-2-carboxylate is unique due to the presence of the phenylsulfonyl group, which enhances its chemical reactivity and potential biological activity. This makes it a valuable compound in synthetic chemistry and pharmaceutical research, offering a balance of stability and reactivity that is not always present in similar compounds.
Properties
IUPAC Name |
methyl 3-amino-4-(benzenesulfonyl)thiophene-2-carboxylate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11NO4S2/c1-17-12(14)11-10(13)9(7-18-11)19(15,16)8-5-3-2-4-6-8/h2-7H,13H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RMDFXHNYCGZJPT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(C(=CS1)S(=O)(=O)C2=CC=CC=C2)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11NO4S2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50380980 | |
Record name | methyl 3-amino-4-(phenylsulfonyl)thiophene-2-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50380980 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
297.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
1.9 [ug/mL] (The mean of the results at pH 7.4) | |
Record name | SID24818923 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
175201-55-5 | |
Record name | Methyl 3-amino-4-(phenylsulfonyl)-2-thiophenecarboxylate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=175201-55-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | methyl 3-amino-4-(phenylsulfonyl)thiophene-2-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50380980 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.